molecular formula C17H25ClO B562161 3-Chloro-1-(4-octylphenyl)propan-1-one CAS No. 928165-59-7

3-Chloro-1-(4-octylphenyl)propan-1-one

Cat. No. B562161
M. Wt: 280.836
InChI Key: RRIVKRLKROHVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216943B2

Procedure details

Octanophenone (50 g), dichloromethane (250 mL), and triethylsilane (69.77 g) are charged into a round bottom flask, stirred, and cooled to 0-10° C. Titanium tetrachloride (55.7 g) in dichloromethane (250 mL) is added to the reaction mixture over 30-35 minutes at temperature below 10° C. and the reaction mixture is stirred at a temperature of 25-30° C. for about 1 hour. The reaction mixture is filtered through a hyflo bed and washed with dichloromethane (100 mL). The filtrate obtained is charged into a second round bottom flask, aluminium chloride (41.6 g) is added, and the reaction mixture is cooled to 0-5° C. 3-Chloropropionyl chloride (30.47 g) in dichloromethane (50 mL) is added slowly to the reaction mixture at temperature below 5° C. and the reaction mixture is allowed to a temperature of 25-30° C. and maintained at the same temperature for about 1 hour. The reaction mixture is slowly added to water (500 mL) precooled to 0° C. and stirred. The organic layer is separated, washed with aqueous sodium bicarbonate solution (2×500 mL), water (500 mL), followed by brine solution (100 mL), dried over sodium sulphate and concentrated under reduced pressure at a temperature of about 45° C. to obtain 3-chloro-1-(4-octylphenyl)propan-1-one.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
69.77 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
41.6 g
Type
reactant
Reaction Step Two
Quantity
30.47 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
55.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([SiH](CC)CC)C.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:27][CH2:28][CH2:29][C:30](Cl)=[O:31]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl.O>[Cl:27][CH2:28][CH2:29][C:30]([C:13]1[CH:14]=[CH:15][C:10]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:11][CH:12]=1)=[O:31] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCC)(=O)C1=CC=CC=C1
Name
Quantity
69.77 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
41.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
30.47 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
55.7 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at a temperature of 25-30° C. for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a hyflo bed
WASH
Type
WASH
Details
washed with dichloromethane (100 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
ADDITION
Type
ADDITION
Details
is charged into a second round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
is allowed to a temperature of 25-30° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the same temperature for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution (2×500 mL), water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at a temperature of about 45° C.

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)C1=CC=C(C=C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.